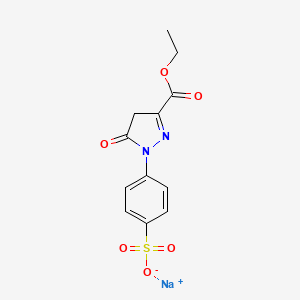
(3Z)-3-Propylidenepyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-Propylidenepyrrolidine: is an organic compound characterized by the presence of a pyrrolidine ring with a propylidene substituent in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-Propylidenepyrrolidine typically involves the reaction of pyrrolidine with propylidene derivatives under specific conditions that favor the formation of the Z-isomer. Common synthetic routes include:
Aldol Condensation: This method involves the condensation of pyrrolidine with propanal in the presence of a base, followed by dehydration to yield the desired product.
Wittig Reaction: The Wittig reaction between pyrrolidine and a propylidene phosphonium ylide can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensations or Wittig reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the selective formation of the Z-isomer.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3Z)-3-Propylidenepyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylidene group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (3Z)-3-Propylidenepyrrolidine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of certain transformations.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Research has explored the potential of this compound derivatives as therapeutic agents, particularly in the treatment of neurological disorders.
Biochemical Studies: The compound is used in studies investigating enzyme interactions and metabolic pathways.
Industry:
Material Science: this compound is utilized in the development of novel materials with specific electronic and mechanical properties.
Agriculture: The compound and its derivatives are investigated for their potential use as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of (3Z)-3-Propylidenepyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, altering metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
(E)-3-Propylidenepyrrolidine: The E-isomer of the compound, differing in the spatial arrangement of the propylidene group.
Pyrrolidine: The parent compound without the propylidene substituent.
3-Propylpyrrolidine: A saturated derivative with a propyl group instead of a propylidene group.
Uniqueness:
Structural Configuration: The Z-configuration of (3Z)-3-Propylidenepyrrolidine imparts unique chemical and biological properties compared to its E-isomer and other derivatives.
Reactivity: The presence of the propylidene group in the Z-configuration influences the compound’s reactivity and interaction with other molecules, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
(3Z)-3-propylidenepyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3/b7-3- |
Clave InChI |
ZSIXFAYVZOLAHC-CLTKARDFSA-N |
SMILES isomérico |
CC/C=C\1/CCNC1 |
SMILES canónico |
CCC=C1CCNC1 |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1494647.png)



![(2S,16S,21R)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene](/img/structure/B1494669.png)

